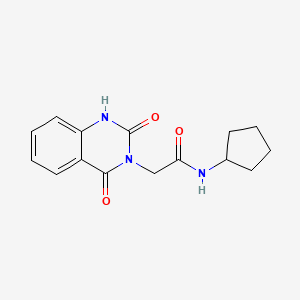

N-环戊基-2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

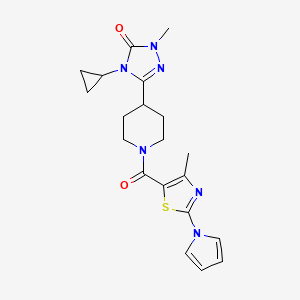

“N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound with the molecular formula C15H17N3O3. It has been used in the synthesis of 1-benzylsubstituted derivatives and has been studied for its affinity to GABAergic biotargets .

Synthesis Analysis

The synthesis of 1-benzylsubstituted derivatives of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was achieved by alkylation of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the alkylation of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene .科学研究应用

抗惊厥应用

探索了N-环戊基-2-(2,4-二氧代-1H-喹唑啉-3-基)乙酰胺的1-苄基取代衍生物的合成和评估,以了解它们对GABA能生物靶标的亲和力,目的是使用PTZ诱导的小鼠癫痫模型评估它们的抗惊厥活性。结果强调了环酰胺片段在抗惊厥活性表现中的药效团作用,尽管合成的物质在测试模型中没有显示出显着的抗惊厥活性。这项研究强调了喹唑啉酮衍生物在抗惊厥药物开发中的潜力,强调了NHCO环片段对抗惊厥活性的重要性(Wassim El Kayal等人,2022)。

抗癌和抗菌应用

合成了新型N-环烷基-(环烷基芳基)-2-[(3-R-2-氧代-2H-[1,2,4]三嗪[2,3-c]喹唑啉-6-基)硫代]乙酰胺,并评估了它们的体外抗癌和抗菌活性。一种化合物,特别是,对非小细胞肺癌和中枢神经系统癌细胞系显示出显着的抗癌活性,突出了喹唑啉酮衍生物在癌症治疗中的治疗潜力(G. Berest等人,2011)。此外,探索了喹唑啉酮-1、3、4-恶二唑衍生物的合成和细胞毒性评估,一些化合物对HeLa细胞系表现出显着的细胞毒性活性,进一步支持了喹唑啉酮衍生物在开发抗癌剂中的作用(F. Hassanzadeh等人,2019)。

缓蚀应用

研究了喹唑啉酮衍生物在酸性介质中对低碳钢的缓蚀能力,表明这些化合物表现出优异的缓蚀效率。这项研究表明,喹唑啉酮衍生物可以用作有效的缓蚀剂,有助于保护金属在工业应用中免受腐蚀(C. Kumar等人,2020)。

作用机制

Target of Action

The primary target of N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is GABAergic biotargets . These targets play a crucial role in the nervous system as they are involved in inhibitory neurotransmission.

Mode of Action

N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide interacts with its targets by binding to the active sites of GABA receptors and GABA enzymes . This interaction can lead to changes in the function of these targets, potentially influencing the activity of the nervous system.

Biochemical Pathways

Given its affinity for gabaergic biotargets, it is likely that it impacts the gabaergic neurotransmission pathway . This could result in downstream effects on neuronal excitability and neurotransmission.

Result of Action

Based on its target of action, it could potentially influence neuronal activity and neurotransmission

属性

IUPAC Name |

N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-13(16-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)17-15(18)21/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAWMJVYKPCUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(Benzenesulfonyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2633040.png)

![4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2633045.png)

![(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide](/img/structure/B2633046.png)

![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2633048.png)

![1-(3-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2633051.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)